

Application Note & Protocol: Development of a Rapid Immunoassay for Propisochlor Screening

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Compound of Interest

Compound Name: *Propisochlor*

Cat. No.: *B166880*

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Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Propisochlor is a selective chloroacetamide herbicide used for pre-emergence control of annual grasses and some broadleaf weeds. Due to its potential for environmental contamination and risks to human health, there is a growing need for rapid, sensitive, and cost-effective methods for its detection in various matrices like water, soil, and agricultural products. [1][2][3] Traditional chromatographic methods are accurate but often require expensive equipment, skilled personnel, and lengthy sample preparation.[3] Immunoassays, particularly in the lateral flow format, offer a powerful alternative for on-site screening due to their simplicity, speed, and high specificity.[4][5][6]

This document provides a detailed protocol for the development of a competitive lateral flow immunoassay (LFIA) for the rapid screening of **propisochlor**. The assay utilizes gold nanoparticles (AuNPs) as the signaling agent and is based on the specific recognition between an anti-**propisochlor** antibody and the target analyte.

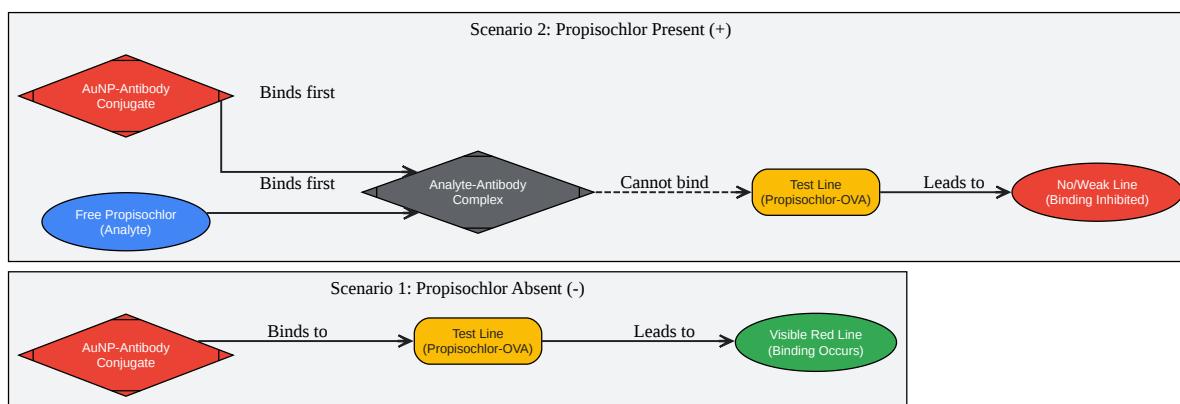
2. Principle of the Competitive Lateral Flow Immunoassay

The immunoassay is based on a competitive format, which is necessary for detecting small molecules like **propisochlor** that cannot bind two antibodies simultaneously.[7][8] In this format, free **propisochlor** in the sample competes with a **propisochlor**-protein conjugate

immobilized on the nitrocellulose membrane (Test Line) for a limited number of binding sites on the anti-**propisochlor** antibody, which is conjugated to gold nanoparticles (AuNP-Ab).

- Negative Sample: In the absence of **propisochlor**, the AuNP-Ab conjugates flow along the strip and bind to the immobilized **propisochlor**-protein conjugate at the Test Line, resulting in the formation of a visible red line.
- Positive Sample: If **propisochlor** is present in the sample, it will bind to the AuNP-Ab conjugates. This complex is then unable to bind to the immobilized **propisochlor**-protein conjugate at the Test Line. Consequently, the intensity of the red line will be reduced or completely absent.

The Control Line, which contains a secondary antibody that binds the AuNP-Ab conjugate, should always appear, confirming that the strip is functioning correctly.^[5] The signal intensity at the Test Line is therefore inversely proportional to the concentration of **propisochlor** in the sample.^[7]

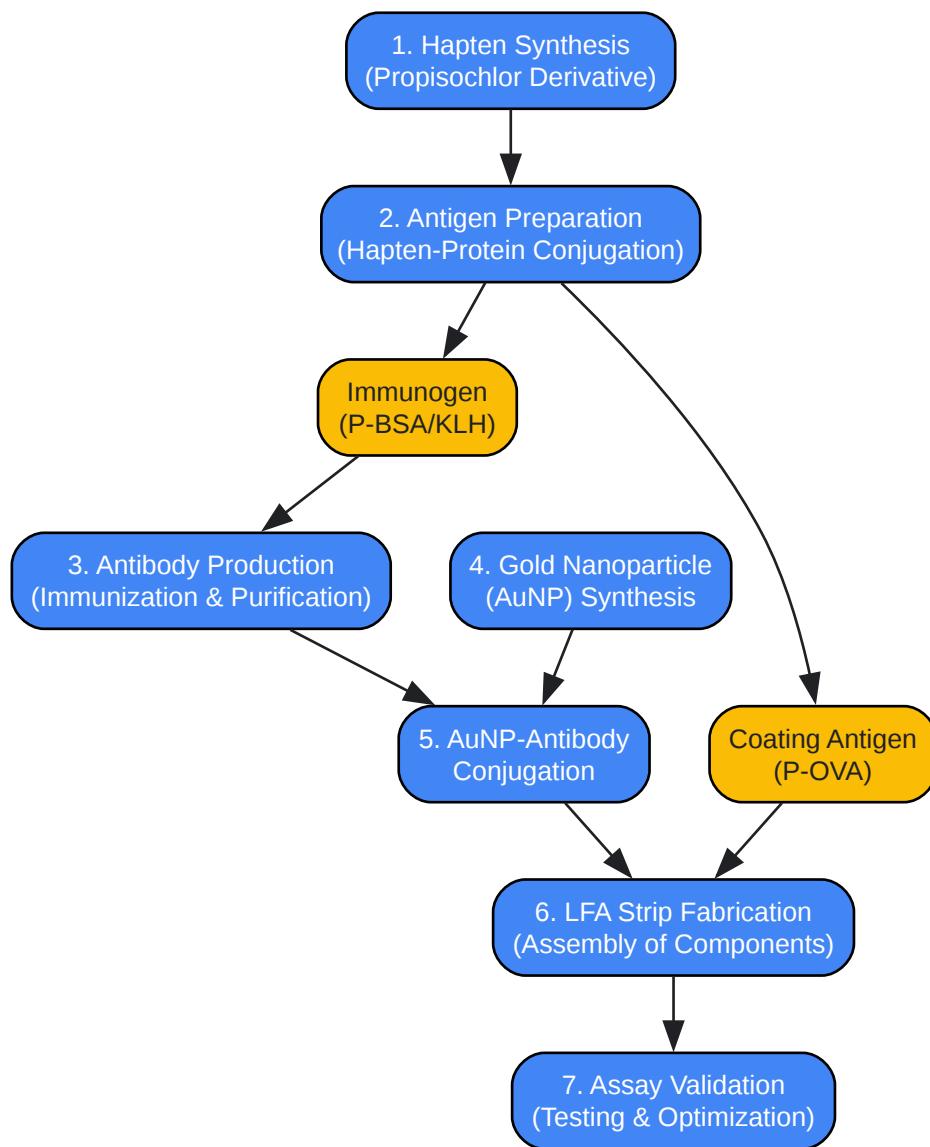


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Caption: Principle of the competitive lateral flow immunoassay (LFA).

3. Experimental Protocols

The overall workflow for developing the **propisochlor** immunoassay involves several key stages, from preparing the necessary immunoreagents to assembling and testing the final device.



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Caption: Overall experimental workflow for LFA development.

Protocol 1: Synthesis of Propisochlor Hapten

To produce antibodies against the small molecule **propisochlor**, a hapten (a derivative of **propisochlor**) must be synthesized. This involves introducing a spacer arm with a reactive carboxyl group, making it suitable for conjugation to carrier proteins.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- **Propisochlor** standard
- 3-Mercaptopropionic acid (3-MPA)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Magnesium sulfate ($MgSO_4$)
- Standard laboratory glassware and rotary evaporator

Method:

- Dissolve **propisochlor** and an equimolar amount of 3-Mercaptopropionic acid in DMF.
- Add a 1.5 molar excess of K_2CO_3 to the solution.
- Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench it by adding deionized water.
- Extract the aqueous phase three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous $MgSO_4$.
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

- Purify the resulting crude product (**propisochlor**-MPA hapten, PMPA) using column chromatography (silica gel, hexane:ethyl acetate gradient).
- Confirm the structure and purity of the synthesized hapten using ESI-MS and NMR.

Protocol 2: Preparation of Immunogen and Coating Antigen

The synthesized hapten is conjugated to carrier proteins using the active ester method via EDC/NHS chemistry.[2][14] A high molecular weight, immunogenic protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) is used for the immunogen (to elicit an immune response), while a different protein like Ovalbumin (OVA) is used for the coating antigen (to be immobilized on the test line).[1]

Materials:

- **Propisochlor**-MPA hapten (PMPA)
- Bovine Serum Albumin (BSA) and Ovalbumin (OVA)
- N-hydroxysuccinimide (NHS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Dimethyl sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 7.4
- Dialysis tubing (10 kDa MWCO)

Method:

- Dissolve 10 mg of PMPA hapten in 1 mL of DMSO.
- Add a 1.5 molar excess of both EDC and NHS to the hapten solution.
- Stir the mixture at room temperature for 4-6 hours in the dark to activate the carboxyl group.

- Dissolve 20 mg of the carrier protein (BSA or OVA) in 5 mL of PBS (pH 7.4).
- Slowly add the activated hapten solution dropwise to the protein solution while gently stirring.
- Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.
- Transfer the reaction mixture to dialysis tubing and dialyze against PBS (pH 7.4) for 3 days at 4°C, with frequent buffer changes to remove unconjugated hapten and coupling reagents.
- Confirm the successful conjugation using UV-Vis spectrophotometry by observing a shift in the absorption spectrum compared to the native protein.
- Store the conjugates (PMPA-BSA and PMPA-OVA) at -20°C.

Protocol 3: Synthesis of Gold Nanoparticles (approx. 20-40 nm)

Gold nanoparticles (AuNPs) are prepared by the citrate reduction method, which is a simple and reliable technique for producing monodisperse nanoparticles.[15][16][17]

Materials:

- Tetrachloroauric (III) acid (HAuCl₄)
- Trisodium citrate dihydrate
- Ultra-pure deionized water
- All glassware must be scrupulously cleaned.

Method:

- Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a vigorous boil in an Erlenmeyer flask with constant stirring.
- Quickly add 2.0 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.

- The solution color will change from pale yellow to gray, then purple, and finally to a stable ruby red, indicating the formation of AuNPs.
- Continue boiling and stirring for another 15 minutes.
- Remove from heat and continue stirring until the solution cools to room temperature.
- Store the AuNP solution at 4°C in a dark bottle.
- Characterize the synthesized AuNPs by measuring the UV-Vis absorption spectrum (peak should be ~520-530 nm) and by Transmission Electron Microscopy (TEM) to confirm size and monodispersity.[15][18]

Protocol 4: Preparation of AuNP-Antibody Conjugate

The anti-**propisochlor** antibody is conjugated to the surface of the AuNPs, typically through passive adsorption at a specific pH.[15][19][20]

Materials:

- Synthesized AuNP solution
- Purified anti-**propisochlor** antibody
- Potassium carbonate (K_2CO_3), 0.1 M
- Bovine Serum Albumin (BSA), 10% solution
- Borate buffer with BSA

Method:

- Determine Optimal pH: Adjust the pH of small aliquots of the AuNP solution to a range of 7.5-9.0 using 0.1 M K_2CO_3 . Add a small amount of antibody to each aliquot, followed by a salt solution (10% NaCl). The optimal pH is the lowest pH at which the solution remains red (stable) after the salt addition.[15][17]

- Determine Optimal Antibody Amount: Titrate varying amounts of the antibody against a fixed volume of AuNPs at the optimal pH. The minimum amount of antibody that prevents salt-induced aggregation is chosen for conjugation.
- Large-Scale Conjugation: Adjust the pH of the bulk AuNP solution to the predetermined optimum.
- Slowly add the optimal amount of anti-**propisochlor** antibody while gently stirring.
- Incubate for 30-60 minutes at room temperature.
- Blocking: Add 10% BSA solution to a final concentration of 1% to block any remaining active sites on the AuNP surface and incubate for another 30 minutes.
- Purification: Centrifuge the solution to pellet the AuNP-Ab conjugates. Carefully remove the supernatant containing unconjugated antibody.
- Resuspend the pellet in a suitable buffer (e.g., borate buffer with 1% BSA). Repeat the centrifugation and resuspension step twice.
- After the final wash, resuspend the conjugate pellet in the resuspension buffer to the desired optical density (OD). Store at 4°C.

Protocol 5: Fabrication of the Lateral Flow Immunoassay Strip

The LFA strip is assembled by laminating several components onto an adhesive backing card.

[4][5][21][22]

Materials:

- Adhesive plastic backing card
- Sample pad (e.g., glass fiber)
- Conjugate pad (e.g., glass fiber)

- Nitrocellulose (NC) membrane
- Absorbent pad (e.g., cellulose fiber)
- AuNP-Ab conjugate
- Coating antigen (PMPA-OVA)
- Goat anti-mouse/rabbit IgG (for control line)
- Dispensing system (e.g., XYZ-plotter)
- Guillotine cutter

Caption: Assembly of the lateral flow immunoassay strip components.

Method:

- Prepare Conjugate Pad: Evenly apply the prepared AuNP-Ab conjugate solution onto the conjugate pad material. Dry the pad completely (e.g., in a desiccator or oven at 37°C).[23]
- Prepare Nitrocellulose Membrane: Using a dispensing system, spray the coating antigen (PMPA-OVA, e.g., at 1 mg/mL) as a narrow line (the Test Line) onto the NC membrane.[16]
- In a parallel line downstream from the Test Line, spray the secondary antibody (e.g., goat anti-mouse/rabbit IgG at 1 mg/mL) to form the Control Line.[18][22]
- Dry the membrane completely.
- Assembly: Carefully laminate the components onto the adhesive backing card, ensuring a 2 mm overlap between adjacent pads to facilitate uninterrupted capillary flow.[4][5][22] The order is: Sample Pad → Conjugate Pad → NC Membrane → Absorbent Pad.
- Cutting: Use a guillotine cutter to slice the assembled card into individual test strips of a consistent width (e.g., 3-5 mm).[4]
- Store the finished strips in a sealed bag with desiccant at room temperature.

Protocol 6: Assay Procedure for Propisochlor Detection

- Place the test strip on a flat, dry surface.
- Prepare the sample by extracting it with an appropriate solvent (e.g., methanol for soil) and diluting it in the assay running buffer.
- Apply a defined volume of the prepared sample solution (e.g., 100 μ L) to the sample pad of the test strip.[\[23\]](#)
- Allow the liquid to migrate up the strip.
- Read the results visually after a predetermined time (e.g., 5-10 minutes).
- Interpretation:
 - Valid Test: A red line appears at the Control (C) position.
 - Negative Result: Red lines appear at both the Control (C) and Test (T) positions.
 - Positive Result: A red line appears at the Control (C) position, but the Test (T) line is either absent or significantly fainter than in a negative control.
 - Invalid Test: No line appears at the Control (C) position. The test should be repeated.

4. Data Presentation and Interpretation

Quantitative data is crucial for validating the performance of the developed immunoassay.

Table 1: Antibody Characterization via Indirect Competitive ELISA This step is performed before LFA development to select the best antibody.

Parameter	Antibody Clone/Batch	Value
Titer	MAb-P01	1:64,000
IC ₅₀ (Propisochlor)	MAb-P01	31.5 ng/mL
Linear Range	MAb-P01	6 - 100 ng/mL

IC₅₀: The concentration of **propisochlor** that causes 50% inhibition of signal.[1][2]

Table 2: Performance Characteristics of the **Propisochlor** LFA Strip

Parameter	Result
Visual Limit of Detection (vLOD)	5 ng/mL in buffer
Cut-off Limit in Spiked Water	10 ng/mL
Assay Time	10 minutes
Shelf-life (at RT with desiccant)	>12 months

vLOD: The lowest concentration of **propisochlor** that results in a visibly absent test line.[24][25]

Table 3: Cross-Reactivity of the LFA with Related Compounds Specificity is tested by running the assay with structurally similar herbicides.

Compound	Structure	IC ₅₀ (ng/mL)	Cross-Reactivity (%)*
Propisochlor	(Reference)	31.5	100
Alachlor	Similar	>1000	<3.1
Acetochlor	Similar	>1000	<3.1
Butachlor	Similar	>500	<6.3

*Cross-Reactivity (%) = [IC₅₀ (**Propisochlor**) / IC₅₀ (Test Compound)] x 100.[24][26]

Table 4: Recovery Analysis in Spiked Water Samples This validates the assay's accuracy in a relevant matrix.

Spiked Concentration (ng/mL)	Measured Concentration (ng/mL, n=3)	Recovery (%)
10	9.1	91.0
25	26.5	106.0
50	48.2	96.4

Recovery (%) = (Measured Concentration / Spiked Concentration) x 100.[1][2][24]

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